3-Hydrazinyl-1,2-oxazole
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Overview
Description
3-Hydrazinyl-1,2-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with oxazole precursors. For example, the reaction of hydrazine hydrate with 2-bromo-1,3-oxazole in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, hydrazine derivatives, and substituted oxazoles .
Scientific Research Applications
3-Hydrazinyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-1,2-oxazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: Similar in structure but lacks the hydrazinyl group.
Thiazole: Contains sulfur instead of oxygen in the ring.
Isoxazole: Similar structure but with different positioning of nitrogen and oxygen atoms.
Uniqueness
3-Hydrazinyl-1,2-oxazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C3H5N3O |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
1,2-oxazol-3-ylhydrazine |
InChI |
InChI=1S/C3H5N3O/c4-5-3-1-2-7-6-3/h1-2H,4H2,(H,5,6) |
InChI Key |
RWBMHWZSWMDMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1NN |
Origin of Product |
United States |
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